Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
Description
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a hybrid heterocyclic compound combining a brominated quinoline moiety with a thiazole-4-carboxylate ester. This structural architecture confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The quinoline ring contributes to π-π stacking interactions and metal coordination capabilities, while the thiazole-4-carboxylate ester enhances solubility and bioavailability . The bromine atom at the quinoline’s 5-position introduces steric and electronic effects that modulate reactivity and binding affinity to biological targets, such as enzymes or receptors involved in antimicrobial and anticancer pathways .
Properties
Molecular Formula |
C15H11BrN2O2S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
ethyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2S/c1-2-20-15(19)12-8-21-14(18-12)10-5-6-11(16)9-4-3-7-17-13(9)10/h3-8H,2H2,1H3 |
InChI Key |
XIHRDVCCJSARNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the condensation of 5-bromoquinoline-8-carbaldehyde with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, which can be further functionalized:
Conditions : 1M NaOH, 60°C, 4 hours.
Bromine Substitution
The bromine atom at the quinoline C5 position participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF | Aryl/heteroaryl derivatives | 65–78 |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos, DIPEA | Amino-substituted quinoline | 72 |
| Ullmann Coupling | CuI, L-proline, DMSO | Thioether-linked analogs | 58 |
Radical Pathways in Bromination
Decarboxylative bromination involves homolytic cleavage of acyl hypobromites (), generating acyloxy radicals () that decompose to alkyl radicals (). Subsequent halogen abstraction from yields the brominated product .
Cyclization Mechanism
The formation of the thiazole ring proceeds via:
-
Deprotonation of ethyl isocyanoacetate by DBU to form an anion.
-
Nucleophilic attack on α-oxodithioester.
-
Elimination of methanethiolate and cyclization to form the thiazole core .
Stability and Reaction Optimization
Scientific Research Applications
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Thiazole Hybrids
Compounds sharing the quinoline-thiazole core but differing in substituents or functional groups exhibit distinct biological and chemical behaviors.
| Compound Name | Key Structural Differences | Biological Activity | Reference Data |
|---|---|---|---|
| Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate | Bromine at quinoline-5, ethyl ester at thiazole-4 | Antimicrobial, anticancer (IC₅₀ ~7–15 µM) | |
| Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate | Fluorine at quinoline-8, bromine at position 4 | Enhanced metabolic stability, antiviral | |
| 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic acid | Carboxylic acid instead of ethyl ester | Higher polarity, reduced membrane permeability |
Analysis :
- Halogen Substitution: The bromine at quinoline-5 in the target compound enhances electrophilicity and binding to hydrophobic enzyme pockets compared to fluorine-substituted analogs, which prioritize metabolic stability .
- Ester vs. Carboxylic Acid : The ethyl ester group improves lipophilicity and oral bioavailability relative to the carboxylic acid derivative, which is more polar and less suited for passive diffusion across cell membranes .
Thiazole-Carboxylate Derivatives
Variations in the thiazole ring’s substituents significantly influence activity.
| Compound Name | Substituents on Thiazole | Key Properties | |
|---|---|---|---|
| Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate | 4-Nitrophenyl at thiazole-2 | Strong electron-withdrawing effects; used in photodynamic therapy | |
| Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | Hydroxymethyl at thiazole-2 | Enhanced solubility; precursor for Schiff bases | |
| Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | 4-Bromophenyl at thiazole-2 | Antifungal activity (MIC ~2 µg/mL) |
Analysis :
- Electron-Withdrawing Groups: The 4-nitrophenyl group in Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate increases oxidative reactivity, making it suitable for light-activated applications, unlike the bromoquinoline hybrid’s focus on receptor binding .
- Bioactive Substituents: The 4-bromophenyl group in Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate aligns with antifungal activity, whereas the bromoquinoline hybrid’s activity is broader (antimicrobial and anticancer) due to dual-ring synergy .
Halogenated Heterocycles
Halogen position and type alter pharmacological profiles.
| Compound Name | Halogen Configuration | Key Findings | |
|---|---|---|---|
| Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate | Br at 6, Cl at 4, F at 7 | Multi-target kinase inhibition (IC₅₀ <5 µM) | |
| Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate | Br at phenyl-5, methyl at phenyl-2 | Anti-inflammatory (COX-2 inhibition ~80%) |
Analysis :
- Multi-Halogen Effects: The tri-halogenated quinoline derivative shows potent kinase inhibition due to synergistic steric and electronic effects, whereas the target compound’s single bromine prioritizes selectivity for microbial targets .
- Methyl-Bromine Synergy: The 2-methyl-5-bromo substitution in Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate optimizes COX-2 binding, a feature absent in the quinoline-thiazole hybrid .
Biological Activity
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a quinoline moiety, which is known to enhance its biological activity. The presence of the bromine atom on the quinoline ring is crucial for its interaction with biological targets.
Chemical Structure
Antimicrobial Activity
Research indicates that compounds containing thiazole and quinoline derivatives exhibit potent antimicrobial properties. A study demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| This compound | 25 | Escherichia coli |
These findings suggest that the compound's structural features contribute to its efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays on cancer cell lines, such as HeLa and MCF-7, revealed that this compound induces apoptosis through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Caspase activation |
| MCF-7 | 10 | Induction of apoptosis |
These results indicate that the compound may serve as a lead structure for developing novel anticancer agents .
Antiviral Activity
The antiviral properties of this compound have also garnered attention. A study focusing on its effect against influenza viruses showed promising results, with an inhibition rate of viral replication at concentrations as low as 20 µM. Notably, the compound's lipophilicity enhances its ability to penetrate viral membranes, facilitating its antiviral action.
Case Studies
- Study on Antimicrobial Properties : A comprehensive evaluation of various thiazole derivatives highlighted that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent .
- Anticancer Research : In a recent study, the compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for minimizing side effects in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate, and how are intermediates characterized?
- Methodology :
- Stepwise Synthesis : Analogous to tert-butyl thiazole carboxylate derivatives (), the compound can be synthesized via sequential coupling of bromoquinoline and thiazole carboxylate precursors. A typical route involves:
Quinoline Bromination : Introducing bromine at the 5-position of quinoline using NBS or Br₂ in DMF .
Thiazole Formation : Cyclization of thiourea derivatives with α-bromo esters under basic conditions (e.g., K₂CO₃/EtOH) to form the thiazole ring .
Esterification : Coupling the brominated quinoline with the thiazole carboxylate using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Characterization : Post-synthesis, intermediates are analyzed via /-NMR, HRMS, and HPLC purity checks (≥95%). For example, tert-butyl intermediates in were confirmed by -NMR (δ 1.45 ppm for tert-butyl) and IR (C=O stretch at 1720 cm⁻¹) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Key Techniques :
- NMR : -NMR identifies proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.5 ppm). -NMR confirms carbonyl (C=O at ~165 ppm) and bromine-substituted carbons .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₂BrN₃O₂S: calc. 386.98, found 386.97) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via vapor diffusion (e.g., EtOH/water) and analyzed using SHELX programs .
Advanced Research Questions
Q. How can researchers optimize low yields in Pd-catalyzed coupling steps during synthesis?
- Troubleshooting :
- Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved coupling efficiency, as seen in thiazole-vinylpyridine syntheses ().
- Solvent/Base Optimization : Replace polar aprotic solvents (DMF) with toluene or THF. Additives like Cs₂CO₃ enhance reactivity in Suzuki-Miyaura reactions .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate pure product from side reactions (e.g., debromination) .
Q. How to resolve contradictions in reported biological activity data (e.g., antitumor vs. neuroprotective effects)?
- Strategies :
- Dose-Response Studies : Test compound across a wide concentration range (nM–µM) to identify IC₅₀ values. For example, ethyl 2-substituted thiazole-4-carboxylates showed IC₅₀ < 10 µM against leukemia cells ().
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., DNA binding vs. kinase inhibition).
- Data Reprodubility : Cross-validate in multiple cell lines (e.g., RPMI-8226 vs. HeLa) and animal models .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges & Solutions :
- Disorder in Thiazole Moiety : Common due to rotational flexibility. Apply SHELXL restraints (e.g., DFIX, FLAT) to refine bond lengths/angles .
- Weak Diffraction : Improve crystal quality using microseeding or cryoprotection (e.g., glycerol).
- Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
